
Synergistic Combination with CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

The combination of inavolisib with CDK4/6 inhibitors like palbociclib is grounded in strong biological

rationale. These drugs target interconnected pathways that tumors often use to evade treatment [1].

Overcoming Resistance: PIK3CA mutations are a key mechanism of resistance to endocrine

therapy and CDK4/6 inhibitors. Simultaneously blocking the PI3K pathway and CDK4/6 can
overcome this resistance and restore tumor sensitivity [1].

Synergistic Antitumor Activity: Preclinical studies show the combination leads to enhanced cell
cycle arrest and apoptosis. In PIK3CA-mutated xenograft models, the combination demonstrated

greater antitumor efficacy compared to single-agent treatment [1].

The following diagram illustrates how inavolisib, combined with other therapies, disrupts the signaling

network that drives cancer cell proliferation and survival.
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> This diagram illustrates how Inavolisib, Palbociclib, and Endocrine Therapy concurrently target the

PI3Kα, CDK4/6, and Estrogen Receptor pathways to disrupt cancer cell proliferation and survival. The PI3K

and CDK4/6 pathways are highly interconnected, with complex feedback mechanisms that can drive

resistance when only one is targeted [2]. Simultaneous inhibition provides a synergistic effect.

Key Experimental Evidence & Protocols
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For researchers, understanding the experimental validation of inavolisib's mechanism is crucial. Key

findings and methodologies from preclinical and clinical studies are summarized below.

Experiment / Study Key Methodology Primary Findings / Readouts

Biochemical
Assays
(Selectivity) [3] [1]

In vitro kinase activity assays against PI3K

α, β, δ, γ isoforms.

>300-fold selectivity for PI3Kα

over other isoforms [1].

Cell-Based
Degradation Assay
[1]

PIK3CA-mutant cancer cell lines treated with
inavolisib; mutant p110α protein levels

measured via Western blot over 24h.

~80-90% reduction in mutant
p110α protein; minimal effect

(~15-25%) on wild-type [1].

Pathway Analysis
(PD) [3] [1]

Pre- and on-treatment tumor biopsies &

ctDNA analysis; p-AKT (S473) levels
measured via IHC/Western blot.

Sustained suppression of p-AKT

& downstream signaling for
>72h [1].

In Vivo Efficacy
(Xenograft) [1]

PIK3CA-mutant HR+ BC mouse models
treated with vehicle, inavolisib, palbociclib,

fulvestrant, or combination.

Greatest antitumor efficacy with
triple combination (inavolisib +

palbociclib + fulvestrant) [1].

Clinical Trial
(Phase III
INAVO120) [4] [5]

Pts with PIK3CA-mutated HR+/HER2- aBC

randomized to inavolisib + palbociclib +
fulvestrant vs placebo + palbociclib +

fulvestrant.

Median PFS: 15.0 vs 7.3 mo

(HR=0.42); confirmed ORR:
62.7% vs 28.0% [5].

Future Research Directions

While inavolisib represents a significant advance, several research avenues remain active [1]:

Biomarker Optimization: Further refinement of biomarkers, such as PIK3CA mutation sub-types,

mutation abundance in ctDNA, and co-occurring mutations (e.g., ESR1), to better predict response.
Mechanisms of Resistance: Understanding how tumors develop resistance to inavolisib-based

combinations, potentially through p21-mediated DNA damage repair or PDK1 signaling
bypass activation.

Dosing Regimen Optimization: Exploring alternative dosing schedules to enhance efficacy and
better manage toxicity.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11575912/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11575912/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.roche.com/media/releases/med-cor-2025-05-31
https://pubmed.ncbi.nlm.nih.gov/40454641/
https://pubmed.ncbi.nlm.nih.gov/40454641/
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Inavolisib's unique dual mechanism of inhibiting and degrading mutant PI3Kα, combined with its

synergistic activity in rational combinations, establishes it as a transformative targeted therapy for PIK3CA-

mutated advanced breast cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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